3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea
Description
3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea is a thiourea derivative characterized by a complex substitution pattern. Its structure includes:
- Thiourea core (N–C(=S)–N), which is known for hydrogen-bonding capabilities and metal coordination properties.
- 2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl substituent, featuring a nitrophenyl group (electron-withdrawing), two hydroxyl groups (enhancing polarity), and a hydroxymethyl moiety.
This combination of functional groups suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
Properties
CAS No. |
93856-92-9 |
|---|---|
Molecular Formula |
C13H17N3O4S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H17N3O4S/c1-2-7-14-13(21)15-11(8-17)12(18)9-3-5-10(6-4-9)16(19)20/h2-6,11-12,17-18H,1,7-8H2,(H2,14,15,21) |
InChI Key |
TWJSRGVAULVARB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to handle large volumes of reactants and products. Safety measures are critical due to the explosive nature of the compound, and the production facilities are designed to minimize the risk of accidental detonation.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluenes.
Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted toluenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
Reduction: Aminotoluenes and other reduced derivatives.
Oxidation: Nitro derivatives and oxidized products.
Substitution: Substituted toluenes with various functional groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive in various chemical studies and experiments.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Industry: Widely used in mining, construction, and demolition due to its explosive properties.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with two key analogues:
1-Allyl-3-(4-hydroxyphenyl)thiourea (): Molecular Formula: C₁₀H₁₂N₂OS . Substituents: Allyl and 4-hydroxyphenyl groups. Key Differences: Replaces the nitrophenyl and hydroxymethyl groups with a single hydroxylated aromatic ring.
Chloramphenicol-related acetamide ():
- Chemical Name : 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide.
- Molecular Formula : C₁₁H₁₂Cl₂N₂O₅ .
- Key Differences : Features a dichloroacetamide group instead of thiourea. The shared nitrophenyl and hydroxymethyl groups suggest similar steric and electronic profiles, but the thiourea core in the target compound may alter hydrogen-bonding interactions .
Physicochemical Properties
*Estimated based on structural analysis.
- Solubility : The target compound’s nitro group reduces polarity compared to the hydroxylated analogue , but its hydroxymethyl group may enhance water solubility relative to the acetamide derivative .
Toxicity and Regulatory Considerations
- Target Compound : Structural similarity to Chloramphenicol’s nitrophenyl group raises theoretical toxicity concerns, particularly if metabolized to reactive intermediates. Regulatory scrutiny would depend on residue persistence and bioactivity.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea, commonly referred to as thiourea derivative, is a compound with significant biological activity. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₇N₃O₄S
- Molecular Weight : 311.36 g/mol
- CAS Number : 93856-92-9
Biological Activity Overview
Thiourea derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.
- Enzyme Inhibition : Inhibits key enzymes like α-amylase and acetylcholinesterase (AChE), which are relevant in diabetes and Alzheimer's disease respectively.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of thiourea derivatives on various enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) | Source |
|---|---|---|---|
| α-Amylase | Competitive | 12.5 | |
| Acetylcholinesterase | Non-competitive | 15.0 | |
| Butyrylcholinesterase | Competitive | 20.0 | |
| Glucose-6-phosphatase | Competitive | 8.0 |
These findings indicate that the compound has potential applications in managing conditions such as diabetes and neurodegenerative diseases.
Antimicrobial Properties
The antibacterial efficacy of 3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea has been tested against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL | |
| Escherichia coli | 18 | 16 µg/mL | |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results suggest that the compound may serve as a potential antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of thiourea derivatives was assessed using DPPH and ABTS radical scavenging assays:
| Assay Type | IC50 Value (µM) | Comparison Compound |
|---|---|---|
| DPPH Radical Scavenging | 25 | Ascorbic Acid (10 µM) |
| ABTS Radical Scavenging | 30 | Trolox (15 µM) |
The compound demonstrated significant antioxidant activity, indicating its potential use in preventing oxidative stress-related diseases.
Case Study 1: Antidiabetic Potential
In a study involving Swiss male albino mice, the administration of the thiourea derivative led to a notable reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of glucose-6-phosphatase, which plays a crucial role in gluconeogenesis.
Case Study 2: Neuroprotective Effects
The dual inhibition of AChE and butyrylcholinesterase by the compound showed promise in enhancing cognitive function in animal models of Alzheimer's disease. Behavioral tests indicated improved memory retention and learning capabilities.
Toxicological Assessments
Toxicity studies revealed that the compound did not exhibit significant adverse effects on hematological parameters or liver histology at therapeutic doses, suggesting a favorable safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
